molecular formula C21H23NO2 B565616 Carboxy Terbinafine-d7 CAS No. 1246833-21-5

Carboxy Terbinafine-d7

Cat. No.: B565616
CAS No.: 1246833-21-5
M. Wt: 328.463
InChI Key: DSPCPJFHUUUMEV-YPEAPPCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxy Terbinafine-d7 is a deuterated form of terbinafine, an antifungal medication. The incorporation of deuterium atoms into the molecule enhances its utility in research, particularly in drug metabolism and pharmacokinetics studies. This compound is primarily used for scientific research and is not intended for human clinical trials or consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carboxy Terbinafine-d7 involves the deuteration of terbinafine. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the terbinafine molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Carboxy Terbinafine-d7 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

    Substitution: Deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various catalysts and solvents are employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include deuterated metabolites and non-deuterated terbinafine derivatives.

Scientific Research Applications

Carboxy Terbinafine-d7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carboxy Terbinafine-d7 is similar to that of terbinafine. It inhibits the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the cell membrane, leading to the accumulation of squalene and ultimately causing fungal cell death .

Comparison with Similar Compounds

    Terbinafine: The non-deuterated form of Carboxy Terbinafine-d7.

    N-Desmethylthis compound: Another deuterated metabolite of terbinafine.

Uniqueness: this compound is unique due to its deuterium content, which provides advantages in tracking and quantifying the compound in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .

Biological Activity

Carboxy Terbinafine-d7 is a deuterated derivative of terbinafine, an allylamine antifungal agent primarily used to treat dermatophyte infections. The addition of deuterium atoms enhances its stability and facilitates pharmacokinetic studies, making it a valuable tool for understanding the biological activity and metabolic pathways of terbinafine.

  • Molecular Formula : C21H16D7NO2
  • Molecular Weight : 328.46 g/mol
  • CAS Number : 1246833-21-5

This compound functions as a specific inhibitor of squalene epoxidase , an enzyme crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, this compound disrupts the integrity and function of fungal cell membranes, leading to cell death. This mechanism is similar to that of its parent compound, terbinafine, but the isotopic labeling with deuterium allows for more precise tracking in biological systems.

Antifungal Activity

This compound exhibits significant antifungal activity against various dermatophytes and yeast species. Its effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) studies. Below is a summary table comparing the antifungal activity of this compound with other antifungal agents:

Compound MIC (μg/ml) Mechanism of Action
This compound0.008 - 0.03Inhibits squalene epoxidase
Terbinafine0.008 - 0.03Inhibits squalene epoxidase
Naftifine0.01 - 0.1Inhibits squalene epoxidase
Clotrimazole0.1 - 1Inhibits lanosterol 14α-demethylase

Pharmacokinetic Studies

The unique properties of this compound make it particularly useful in pharmacokinetic studies. Researchers can administer this compound alongside terbinafine to measure the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds in human subjects and animal models.

Key Findings from Pharmacokinetic Studies

  • Absorption and Distribution : this compound shows rapid absorption with a significant volume of distribution, indicating extensive tissue binding.
  • Metabolism : The metabolic pathways can be elucidated by tracking the breakdown products of this compound, helping to identify potential drug interactions.
  • Elimination Half-life : Studies suggest that the elimination half-life varies significantly; reported values range from 15 hours to over 22 days depending on individual metabolism and tissue accumulation.

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile similar to that of terbinafine. Adverse events reported during clinical use are generally mild and reversible, with gastrointestinal disturbances being the most common.

Case Study Insights

A notable case study involved monitoring patients treated with terbinafine in various clinical settings across Europe. The study highlighted that adverse events occurred in approximately 10.5% of patients, predominantly involving mild gastrointestinal symptoms . No significant new risks were identified beyond those established in controlled trials.

Properties

IUPAC Name

(E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl-methylamino]-2,2-dimethylhept-5-en-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-21(2,20(23)24)14-7-4-8-15-22(3)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3,(H,23,24)/b8-4+/i5D,6D,9D,10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPCPJFHUUUMEV-YPEAPPCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)C/C=C/C#CC(C)(C)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.